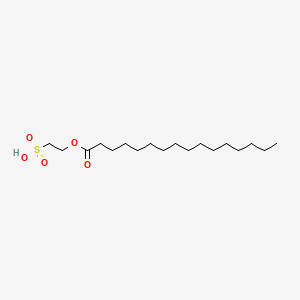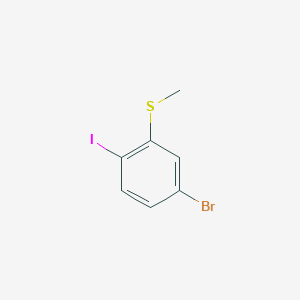
(5-Bromo-2-iodophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-iodophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H6BrIS It is characterized by the presence of bromine, iodine, and a methylsulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-iodophenyl)(methyl)sulfane typically involves the halogenation of a phenyl ring followed by the introduction of a methylsulfanyl group. One common method includes the bromination of 2-iodophenyl followed by the reaction with methylthiol under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precision and efficiency. The use of continuous flow reactors can enhance the yield and purity of the compound by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-iodophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the sulfur-containing group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated compounds and reduced sulfur derivatives.
Applications De Recherche Scientifique
(5-Bromo-2-iodophenyl)(methyl)sulfane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-iodophenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the methylsulfanyl group can engage in sulfur-related interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromo-1-iodo-2-(methylthio)benzene): Similar structure but with different substitution pattern on the benzene ring.
(5-Bromo-2-chlorophenyl)(methyl)sulfane: Similar structure with chlorine instead of iodine.
(5-Bromo-2-iodophenyl)(ethyl)sulfane: Similar structure with an ethylsulfanyl group instead of methylsulfanyl.
Uniqueness
(5-Bromo-2-iodophenyl)(methyl)sulfane is unique due to the specific combination of bromine, iodine, and methylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C7H6BrIS |
|---|---|
Poids moléculaire |
329.00 g/mol |
Nom IUPAC |
4-bromo-1-iodo-2-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6BrIS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
Clé InChI |
ODTOECRLBBIVEO-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


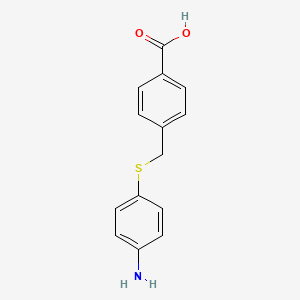
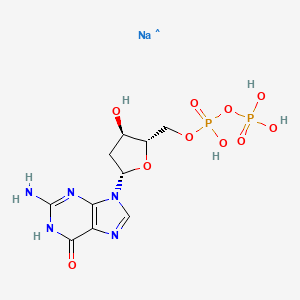
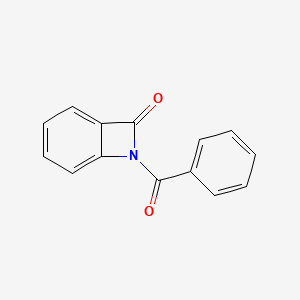

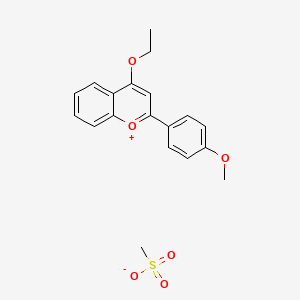
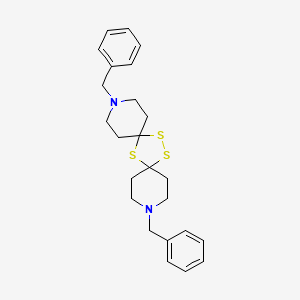

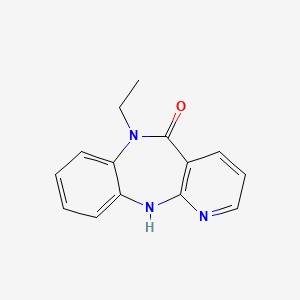
![3-Pyridinecarbonitrile, 6-amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12810731.png)

![2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)

![Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate](/img/structure/B12810747.png)
